2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide typically involves the reaction of aniline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like benzene under constant stirring to ensure complete mixing of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include amines or reduced amides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials science studies.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-(3-isopropylphenyl)-N-methylacetamide can be compared with other similar compounds such as phenoxy acetamide derivatives . These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Phenoxy Acetamide: Used in medicinal chemistry for drug development.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline Derivatives: Employed in the synthesis of therapeutic agents and as intermediates in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)10-5-4-6-11(7-10)14(3)12(15)8-13/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEVQUIBUWMRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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